N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a morpholine moiety, and a pyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyran Ring: The pyran ring is often formed via a condensation reaction involving appropriate aldehydes and ketones in the presence of acid or base catalysts.
Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates.
Final Coupling Reaction: The final step involves coupling the benzodioxole and pyran intermediates through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is investigated for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases like cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s bioactivity. The benzodioxole ring may facilitate binding to aromatic residues in proteins, while the morpholine moiety could enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-{[6-(piperidin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of morpholine.
N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}propionamide: Similar structure with a propionamide linkage instead of acetamide.
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both benzodioxole and morpholine moieties, along with the pyran ring, provides a versatile scaffold for further chemical modifications and biological investigations.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H20N2O7 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
InChI |
InChI=1S/C19H20N2O7/c22-15-8-14(9-21-3-5-24-6-4-21)25-10-18(15)26-11-19(23)20-13-1-2-16-17(7-13)28-12-27-16/h1-2,7-8,10H,3-6,9,11-12H2,(H,20,23) |
InChI Key |
LSXWFNSBROQYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.